What is the chemical structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one
What is the chemical structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(5H)-furanone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds.[1] These structures exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The introduction of specific substituents, such as halogens and amino groups, onto the furanone ring can significantly modulate their physicochemical properties and biological activities. This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative: 4-amino-3-bromo-2,5-dihydrofuran-2-one. This compound incorporates a unique combination of a lactone, a vinyl bromide, and an enamine functional group, making it a valuable building block for chemical synthesis and a potential candidate for drug discovery programs. While specific experimental data for this exact molecule is sparse in the literature, this guide will leverage established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.
Chemical Identity and Structure
The fundamental characteristics of 4-amino-3-bromo-2,5-dihydrofuran-2-one are summarized below. These identifiers are crucial for unambiguous documentation and database searching.
| Identifier | Value |
| IUPAC Name | 4-amino-3-bromo-2,5-dihydrofuran-2-one |
| CAS Number | 1422514-56-4[4] |
| Molecular Formula | C₄H₄BrNO₂[5] |
| Molecular Weight | 177.98 g/mol |
| Canonical SMILES | C1C(=C(C(=O)O1)Br)N[5] |
| InChI Key | ODTCBTZAILQPHO-UHFFFAOYSA-N[5] |
Structural Elucidation
The chemical structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one features a five-membered lactone ring, also known as a butenolide. The key structural features are:
-
A carbonyl group at the C2 position.
-
A double bond between C3 and C4.
-
A bromine atom attached to C3.
-
An amino group attached to C4.
-
A methylene group at C5.
This arrangement of functional groups results in an electron-rich enamine system conjugated with the lactone carbonyl. The presence of the bromine atom at the 3-position provides a handle for further synthetic transformations, such as cross-coupling reactions.
Caption: 2D Chemical Structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one.
Proposed Synthesis and Mechanism
Synthetic Precursor
The key starting material for this synthesis is 3,4-dibromo-2(5H)-furanone. This precursor can be synthesized from mucobromic acid, which in turn is prepared from furfural.[1][6]
Proposed Synthetic Protocol
The synthesis of 4-amino-3-bromo-2(5H)-furanones by treating 3,4-dibromo-2(5H)-furanone with primary and secondary amines has been reported.[3] A similar approach using ammonia is proposed here.
Reaction: 3,4-dibromo-2(5H)-furanone + NH₃ → 4-amino-3-bromo-2,5-dihydrofuran-2-one + HBr
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,4-dibromo-2(5H)-furanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature.
-
Nucleophilic Addition: Add a solution of ammonia in the chosen solvent (2.0 eq) dropwise to the stirred solution of the furanone. The use of a slight excess of ammonia helps to drive the reaction to completion and neutralize the HBr byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Caption: Proposed workflow for the synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 4-amino-3-bromo-2,5-dihydrofuran-2-one based on its chemical structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | A singlet for the CH₂ protons (C5) around 4.5-5.0 ppm. A broad singlet for the NH₂ protons around 5.5-6.5 ppm. The chemical shifts can vary depending on the solvent and concentration. |
| ¹³C NMR | A signal for the carbonyl carbon (C2) around 170-175 ppm. A signal for the brominated carbon (C3) around 90-100 ppm. A signal for the amine-bearing carbon (C4) around 150-160 ppm. A signal for the methylene carbon (C5) around 70-75 ppm. |
| FT-IR (cm⁻¹) | A strong absorption band for the C=O stretch of the lactone around 1750-1780 cm⁻¹. N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. A C=C stretching band around 1600-1650 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of Br, CO, and other small fragments. |
Reactivity and Potential Synthetic Applications
The unique combination of functional groups in 4-amino-3-bromo-2,5-dihydrofuran-2-one makes it a versatile intermediate for further chemical modifications.
-
N-Functionalization: The primary amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide variety of substituents.
-
Cross-Coupling Reactions: The vinyl bromide at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2][7] This enables the introduction of aryl, vinyl, or alkynyl groups at this position, significantly increasing molecular complexity.
-
Lactone Ring-Opening: The lactone can be opened under basic or acidic conditions, or by nucleophiles, to yield γ-hydroxy acid derivatives, which can be further transformed.
Caption: Reactivity map of 4-amino-3-bromo-2,5-dihydrofuran-2-one.
Potential Applications in Drug Development
Halogenated furanones are a class of compounds with demonstrated potential in drug discovery. They are known to act as quorum sensing inhibitors in bacteria, such as Pseudomonas aeruginosa, which is a critical mechanism for disrupting biofilm formation and reducing virulence.[8] Furthermore, various substituted furanone derivatives have shown promising anticancer activity.[2][3]
The structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one makes it an attractive scaffold for the development of novel therapeutic agents. The amino group can be functionalized to improve solubility and target engagement, while the bromo group allows for the introduction of diverse substituents to explore structure-activity relationships (SAR). This compound could serve as a starting point for the synthesis of libraries of novel furanone derivatives to be screened for various biological activities.
Safety and Handling
Specific toxicity data for 4-amino-3-bromo-2,5-dihydrofuran-2-one is not available. However, based on the reactivity of related α-bromo carbonyl compounds and γ-lactams, it should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
4-amino-3-bromo-2,5-dihydrofuran-2-one is a fascinating and synthetically valuable molecule. While direct experimental data is limited, its structure suggests a rich chemistry and significant potential for applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers interested in exploring the synthesis and utility of this and related furanone derivatives. The proposed synthetic route is robust and based on established chemical transformations, offering a clear path to accessing this compound for further investigation.
References
- Jadhav, V. H., & Deshpande, V. H. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
- Reddy, R. P., & Kumar, M. P. (2020). Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones. Organic Letters, 22(18), 7184-7188.
-
ResearchGate. (n.d.). Synthesis of 2‐substituted‐3(2H)‐furanone 36 by a radical pathway. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-amino-3-bromo-2,5-dihydrofuran-2-one. Retrieved from [Link]
- Wang, Y., et al. (2019). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. European Journal of Pharmaceutical Sciences, 140, 105058.
-
NextSDS. (n.d.). 4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information. Retrieved from [Link]
- Treacy, S. M., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 634-640.
- Hoffman, R. V., et al. (2001). Origins of Regio- and Stereoselectivity in Acid-Promoted Reactions of α-Lactams. The Journal of Organic Chemistry, 66(15), 5059-5066.
- Bellina, F., et al. (2004). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. European Journal of Organic Chemistry, 2004(12), 2650-2658.
- Treacy, S. M., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
- D'Auria, M., & Racioppi, R. (2014). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Side Chain. Current Organic Chemistry, 18(1), 2-23.
- Nishiyama, Y., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2378-2384.
- Treacy, S. M., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing).
- Lattmann, E., et al. (1999). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Design and Discovery, 16(3), 243-250.
- Walczak, K., & Modrzejewska, M. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149.
- Lattmann, E., et al. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27(2), 121-125.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - 4-amino-3-bromo-2,5-dihydrofuran-2-one (C4H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. scienceasia.org [scienceasia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
